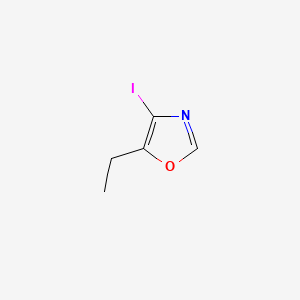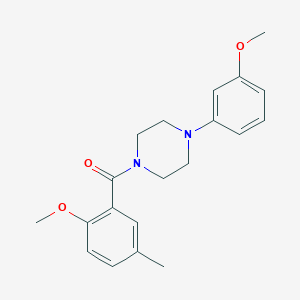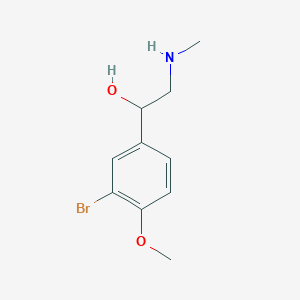
2-Cyclopropanecarbonyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonyl-4-methylpyridine is an aromatic compound that has garnered attention in various scientific fields due to its significant chemical and biological properties. This compound, with the molecular formula C10H11NO and a molecular weight of 161.2, is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One commonly used method for synthesizing 2-Cyclopropanecarbonyl-4-methylpyridine involves the reaction of 4-methylpyridine with cyclopropanecarbonyl chloride in the presence of a base catalyst. This reaction typically occurs at room temperature and offers good efficiency and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis method mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropanecarbonyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it a candidate for research in biological systems.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism by which 2-Cyclopropanecarbonyl-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are still under investigation, the compound is believed to interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- Cyclopropyl(4-methyl-2-pyridinyl)methanone
- Methanone, cyclopropyl(4-methyl-2-pyridinyl)-
Comparison: 2-Cyclopropanecarbonyl-4-methylpyridine stands out due to its unique structure, which includes a cyclopropane ring attached to a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
cyclopropyl-(4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C10H11NO/c1-7-4-5-11-9(6-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
ZHOHRZXEGKRRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)





![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)

![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)




